Product packaging for 2-Azido-5-methyl-1,3,4-thiadiazole(Cat. No.:CAS No. 65934-48-7)

2-Azido-5-methyl-1,3,4-thiadiazole

Cat. No.: B15441568
CAS No.: 65934-48-7
M. Wt: 141.16 g/mol
InChI Key: MEAPDMXIEKEBJI-UHFFFAOYSA-N
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Description

2-Azido-5-methyl-1,3,4-thiadiazole is a specialized heterocyclic building block of significant value in synthetic and medicinal chemistry research. Its primary application is as a versatile precursor for the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives via cycloaddition and other reactions . The 1,3,4-thiadiazole scaffold is a recognized privileged structure in drug discovery, known for its remarkable biological activities and presence in several commercial drugs, which makes this azido derivative a valuable starting point for developing new pharmacologically active compounds . Researchers utilize this compound to construct complex molecular architectures under varied conditions. For instance, it reacts with active methylene compounds like ethyl acetoacetate in the presence of sodium methoxide to form triazole esters . It also participates in the formation of the 1,2,3-triazole ring under milder conditions, such as with potassium carbonate in DMSO, demonstrating its flexibility in synthetic design . The 1,2,3-triazole and 1,3,4-thiadiazole motifs produced from this reagent are associated with a broad spectrum of potential biological activities, including antimicrobial and anticancer properties, highlighting its importance in creating libraries of compounds for biological screening . This product is intended for research use only by qualified laboratory personnel. Researchers should consult relevant literature for specific synthetic protocols and handling procedures. Note on Information Gaps: A comprehensive supplier page would typically include detailed physical properties (e.g., melting point, solubility), structural data (NMR, IR spectra), specific storage conditions, and handling precautions. This information was not available in the current search results and would need to be supplemented from laboratory analysis or other scientific sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3N5S B15441568 2-Azido-5-methyl-1,3,4-thiadiazole CAS No. 65934-48-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65934-48-7

Molecular Formula

C3H3N5S

Molecular Weight

141.16 g/mol

IUPAC Name

2-azido-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C3H3N5S/c1-2-5-6-3(9-2)7-8-4/h1H3

InChI Key

MEAPDMXIEKEBJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Azido 5 Methyl 1,3,4 Thiadiazole

Strategies for the Construction of the 1,3,4-Thiadiazole (B1197879) Ring System Precursors

The formation of the 1,3,4-thiadiazole ring is the initial and critical phase in the synthesis of 2-azido-5-methyl-1,3,4-thiadiazole. The most prevalent precursor for the target molecule is 2-amino-5-methyl-1,3,4-thiadiazole (B108200), which provides the core heterocyclic structure and a functional group amenable to conversion into the azido (B1232118) moiety.

Cyclization Reactions for Thiadiazole Core Formation

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is commonly achieved through the cyclization of thiosemicarbazide (B42300) or its derivatives with a suitable carboxylic acid or its equivalent. researchgate.net This acid-catalyzed condensation and subsequent dehydration is a robust and widely employed method for forming the thiadiazole ring. researchgate.net

The general mechanism involves the acylation of the thiosemicarbazide followed by a cyclodehydration step. researchgate.net Various dehydrating agents can be employed to facilitate this transformation, with phosphorus oxychloride, polyphosphoric acid (PPA), and concentrated sulfuric acid being common choices. bu.edu.eg For instance, the reaction of thiosemicarbazide with acetic acid in the presence of PPA produces 2-amino-5-methyl-1,3,4-thiadiazole in high yield. researchgate.net

Alternative methods include the oxidative cyclization of thiosemicarbazones, which are formed by the condensation of thiosemicarbazide with aldehydes. Reagents such as ferric chloride or iodine can be used to promote this C-S bond formation. sphinxsai.com

Table 1: Reagents for Cyclization of Thiosemicarbazide with Carboxylic Acids

Carboxylic Acid Derivative Cyclizing/Dehydrating Agent Typical Conditions Reference
Acetic Acid Polyphosphoric Acid (PPA) Heating (e.g., 105-116 °C) researchgate.net
Acetic Acid Phosphorus Trichloride / Silica Room Temperature Grinding sphinxsai.com
Aromatic Carboxylic Acids Phosphorus Oxychloride (POCl₃) Reflux
Aliphatic Carboxylic Acids Concentrated Sulfuric Acid (H₂SO₄) Heating

Precursor Thiosemicarbazide Chemistry

Thiosemicarbazide is a fundamental building block in the synthesis of 2-amino-1,3,4-thiadiazoles. It serves as the source of three of the five atoms in the heterocyclic ring (two nitrogen atoms and one sulfur atom). The reaction of thiosemicarbazide with a one-carbon electrophile, typically a carboxylic acid or its derivative, leads to the formation of the thiadiazole ring. bu.edu.eg For the synthesis of the specific precursor to this compound, acetic acid is the required one-carbon component, which provides the methyl group at the 5-position of the thiadiazole ring. researchgate.netsphinxsai.com

The versatility of thiosemicarbazide chemistry allows for the synthesis of a wide array of 5-substituted-2-amino-1,3,4-thiadiazoles by simply varying the carboxylic acid reactant. sphinxsai.com This modularity is a key feature of this synthetic approach.

Introduction of the Azido Functionality

The conversion of the stable 2-amino-5-methyl-1,3,4-thiadiazole into its 2-azido counterpart is a critical step that introduces the desired functional group. This transformation is most commonly achieved through a diazotization reaction followed by azide (B81097) substitution.

Diazotization of 2-Amino-1,3,4-thiadiazoles to Azido Derivatives

The standard and most direct method for converting a primary aromatic or heteroaromatic amine to an azide is through the formation of a diazonium salt, which is then displaced by an azide anion. researchgate.netuobaghdad.edu.iq This two-step, one-pot procedure is highly effective for 2-amino-1,3,4-thiadiazoles.

The process begins with the diazotization of 2-amino-5-methyl-1,3,4-thiadiazole. This is typically carried out in a cold, acidic aqueous solution (e.g., using hydrochloric or sulfuric acid) with the dropwise addition of a solution of sodium nitrite (NaNO₂). researchgate.netuobaghdad.edu.iq The reaction temperature is maintained at a low level (typically 0-5 °C) to ensure the stability of the resulting diazonium salt.

Once the diazonium salt is formed in situ, a solution of sodium azide (NaN₃) is added. The azide ion acts as a nucleophile, attacking the diazonium salt and displacing the dinitrogen molecule, which is an excellent leaving group. This results in the formation of this compound.

General Reaction Scheme:

Diazotization: 2-Amino-5-methyl-1,3,4-thiadiazole + NaNO₂ + 2HX → [5-Methyl-1,3,4-thiadiazol-2-yl-N≡N]⁺X⁻ + NaX + 2H₂O

Azidation: [5-Methyl-1,3,4-thiadiazol-2-yl-N≡N]⁺X⁻ + NaN₃ → this compound + N₂ + NaX

Azido Transfer Protocols

While less common for this specific transformation compared to the diazotization-azidation route, azido transfer reactions represent an alternative strategy for the introduction of an azide group. These reactions typically involve the use of an "azido transfer" reagent, which donates an N₃ group to a nucleophilic substrate.

For primary amines, this process is often referred to as a diazo transfer reaction. Reagents like trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide can convert primary amines into azides. organic-chemistry.org The reaction mechanism involves the amine acting as a nucleophile towards the sulfonyl azide, followed by the elimination of the sulfonamide to yield the corresponding azide.

The application of these protocols to 2-amino-1,3,4-thiadiazoles is plausible, though the diazotization method remains the more frequently documented approach. The choice of method may depend on substrate compatibility and the desired reaction conditions.

Table 2: Common Azido and Diazo Transfer Reagents

Reagent Chemical Formula Typical Substrate Reference
Trifluoromethanesulfonyl azide (Triflyl azide) CF₃SO₂N₃ Primary Amines organic-chemistry.org
Imidazole-1-sulfonyl azide C₃H₃N₂SO₂N₃ Primary Amines organic-chemistry.org
p-Toluenesulfonyl azide (Tosyl azide) CH₃C₆H₄SO₂N₃ Active Methylene (B1212753) Compounds mdpi.com

Synthesis of this compound and Related Analogs

The synthesis of this compound is intrinsically linked to the synthesis of its fused-ring tautomer, 6-methyltetrazolo[5,1-b] sphinxsai.commdpi.comnih.govthiadiazole. These two forms exist in a dynamic equilibrium, a phenomenon known as azide-tetrazole tautomerism. researchgate.netnih.gov In many conditions, particularly in the solid state, the tetrazole form is thermodynamically more stable.

The synthetic route to this system proceeds through the diazotization of 2-amino-5-methyl-1,3,4-thiadiazole followed by treatment with sodium azide, as described in section 2.2.1. The product of this reaction is often the tetrazolo[5,1-b] sphinxsai.commdpi.comnih.govthiadiazole, which can be considered a cyclic isomer of the target azido compound. Theoretical studies have investigated the equilibrium between the 2-azido-1,3,4-thiadiazole and its tetrazole counterpart for various 5-substituted analogs (including 5-methyl). These studies indicate that while both tautomers are close in energy, the relative stability can be influenced by the substituent and the solvent. nih.gov

The synthesis of related analogs follows the same fundamental pathway. By starting with different 5-substituted-2-amino-1,3,4-thiadiazoles, a variety of 6-substituted-tetrazolo[5,1-b] sphinxsai.commdpi.comnih.govthiadiazoles (and their corresponding 2-azido tautomers) can be prepared. The initial 2-amino-5-aryl-1,3,4-thiadiazoles can be synthesized by reacting the appropriate aromatic carboxylic acid with thiosemicarbazide. sphinxsai.com

Table 3: Synthesis of 2-Azido-5-substituted-1,3,4-thiadiazoles / Tetrazolo[5,1-b] sphinxsai.commdpi.comnih.govthiadiazoles

Starting Material Reagents Product (Predominant Tautomer) Reference
2-Amino-5-methyl-1,3,4-thiadiazole 1. NaNO₂/HCl, 0-5°C2. NaN₃ 6-Methyltetrazolo[5,1-b] sphinxsai.commdpi.comnih.govthiadiazole researchgate.netnih.gov
2-Amino-5-phenyl-1,3,4-thiadiazole 1. NaNO₂/HCl, 0-5°C2. NaN₃ 6-Phenyltetrazolo[5,1-b] sphinxsai.commdpi.comnih.govthiadiazole researchgate.net

Optimization of Reaction Conditions and Yields in Azidothiadiazole Synthesis

The choice of acid and nitrosating agent is paramount. While sodium nitrite in conjunction with a mineral acid like HCl is standard, the concentration of the acid can significantly influence the reaction rate and the stability of the diazonium intermediate. An excess of acid is often used to ensure complete diazotization and to prevent unwanted side reactions, such as the coupling of the diazonium salt with the unreacted parent amine. beilstein-journals.org The temperature must be rigorously maintained at 0–5 °C. Higher temperatures can lead to the premature decomposition of the diazonium salt, primarily through reaction with water to form a hydroxyl derivative, which drastically reduces the yield of the desired azide.

The subsequent azidation step also requires optimization. The rate of addition of the sodium azide solution can impact the purity of the product. A slow, controlled addition is preferable to manage the exothermicity of the reaction and to minimize the risk of violent decomposition, as both diazonium salts and organic azides can be unstable. The stoichiometry of sodium azide is also a key variable; a slight excess is typically used to ensure the complete conversion of the diazonium salt.

Further optimization can involve the choice of solvent. While the reaction is often performed in an aqueous acidic medium, the use of co-solvents can sometimes improve the solubility of the starting amine and the stability of the diazonium intermediate. beilstein-journals.org Post-reaction work-up, including extraction and purification methods, must also be tailored to the properties of the final product to maximize recovery and purity.

Below is an interactive data table summarizing the key parameters that are typically optimized for the synthesis of heterocyclic azides like this compound.

ParameterTypical Range / ConditionReason for OptimizationImpact on Yield/Purity
Temperature0 - 5 °CPrevents decomposition of the diazonium salt intermediate.Higher temperatures significantly decrease yield by forming undesired byproducts (e.g., phenols).
Acid Concentration2.5 - 3.5 equivalentsEnsures complete protonation of the amine and in situ generation of nitrous acid. Prevents side reactions.Insufficient acid leads to incomplete reaction and formation of azo-coupled dimers, reducing purity and yield.
NaNO₂ Stoichiometry1.0 - 1.2 equivalentsEnsures complete conversion of the primary amine to the diazonium salt.Excess nitrite can lead to side reactions and purification difficulties. Insufficient amount results in incomplete conversion.
NaN₃ Stoichiometry1.0 - 1.3 equivalentsDrives the substitution reaction to completion.A slight excess is generally optimal. A large excess can complicate work-up and poses safety risks.
Reaction TimeDiazotization: 15-30 min Azidation: 30-60 minAllows for complete formation of intermediates and product without significant decomposition.Insufficient time leads to incomplete reaction. Extended times can increase byproduct formation.
Solvent SystemAqueous HCl, Aqueous H₂SO₄Solubility of reagents and stability of the diazonium salt.Choice of acid/solvent can affect reaction rate and product isolation.

Green Chemistry Approaches in Azidothiadiazole Synthesis

Conventional methods for synthesizing organic azides, including this compound, often involve hazardous reagents and generate significant chemical waste, prompting the development of more environmentally friendly alternatives. Green chemistry principles focus on improving the efficiency and reducing the environmental impact of chemical processes. frontiersin.orgresearchgate.net

One major area of focus is the replacement of traditional nitrosating agents. The in-situ formation of nitrous acid from sodium nitrite and strong acids, while effective, can produce toxic nitrogen oxide (NOx) gases. Greener alternatives that have been explored for diazotization include using solid-supported nitrite reagents or employing catalytic systems that can generate the nitrosating species more efficiently and with less waste.

Solvent choice is another critical aspect of green synthesis. nih.gov Traditional organic solvents can be toxic, volatile, and difficult to dispose of. For the synthesis of heterocyclic compounds, researchers have explored the use of greener solvents such as water, ethanol (B145695), or ionic liquids. nanobioletters.com Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. The diazotization-azidation sequence is often compatible with aqueous conditions, making it an inherently greener process compared to many other organic transformations. ijpsjournal.com Further improvements can be made by optimizing the reaction to minimize the need for organic extraction solvents during work-up.

Finally, reducing waste and improving atom economy are central to green chemistry. This can be achieved by developing one-pot synthesis methods where multiple reaction steps are carried out in the same vessel without isolating intermediates. For the synthesis of the azidothiadiazole, a one-pot procedure starting from 2-amino-5-methyl-1,3,4-thiadiazole, where both diazotization and azidation occur sequentially in the same reactor, aligns well with green chemistry principles by reducing solvent use and waste from purification steps.

The table below compares conventional and potential green chemistry approaches for the synthesis.

AspectConventional MethodGreen Chemistry ApproachEnvironmental/Safety Benefit
Nitrosating AgentNaNO₂ in strong mineral acid (e.g., HCl, H₂SO₄)Solid-supported nitrites; Catalytic systemsReduces formation of toxic NOx gases; easier handling and separation.
SolventAqueous acid, may require organic co-solvents and extraction solvents (e.g., diethyl ether, ethyl acetate)Water as the primary solvent; Ethanol; Ionic LiquidsReduces use of volatile organic compounds (VOCs); improves safety (non-flammable); simplifies waste disposal.
Energy InputConventional heating/cooling with ice baths for extended periods.Microwave-assisted synthesis; Ultrasound irradiationDrastically reduces reaction times and energy consumption.
ProcessStepwise with potential isolation of intermediates.One-pot synthesis from the corresponding amine.Minimizes waste, reduces solvent usage, and improves overall process efficiency.
Azide SourceSodium azide (NaN₃)Alternative azide sources like diphenyl phosphorazidate (DPPA) in specific applications (though NaN₃ is often most direct). nih.govCan sometimes avoid the use of highly toxic and explosive sodium azide, depending on the reaction pathway.

Chemical Reactivity and Transformation Mechanisms of 2 Azido 5 Methyl 1,3,4 Thiadiazole

[3+2] Cycloaddition Reactions

The 1,3-dipolar character of the azido (B1232118) group in 2-Azido-5-methyl-1,3,4-thiadiazole makes it a prime candidate for [3+2] cycloaddition reactions, a powerful method for the construction of five-membered heterocyclic rings, particularly 1,2,3-triazoles. These reactions can be conducted with or without metal catalysis, influencing the reaction's regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.govnih.govorganic-chemistry.org This reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles. nih.gov The catalytic cycle is generally understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097). wikipedia.org The active Cu(I) catalyst can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent such as sodium ascorbate, or from Cu(I) salts (like CuI). organic-chemistry.orgresearchgate.net

While specific documented examples of this compound undergoing CuAAC with terminal alkynes are not prevalent in the searched literature, its nature as an organic azide makes it a suitable substrate for this transformation. mdpi.commdpi.com The reaction would be expected to proceed reliably, joining the thiadiazole moiety to a variety of alkyne-containing molecules to form 1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-substituted-1H-1,2,3-triazoles. The broad tolerance of the CuAAC reaction for various functional groups suggests that the thiadiazole ring would remain intact during the process. nih.gov

Metal-Free Cycloadditions

In the absence of a metal catalyst, azides can react with alkynes, a reaction first explored by Huisgen. wikipedia.org These thermal cycloadditions typically require higher temperatures and result in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. nih.govwikipedia.org

However, metal-free cycloadditions can also be achieved under milder, base-catalyzed conditions when using activated methylene (B1212753) compounds instead of simple alkynes. Research has demonstrated that this compound reacts with β-keto esters in the presence of a base to form highly functionalized 1,2,3-triazoles. researchgate.net For instance, the reaction with ethyl acetoacetate (B1235776) using sodium methoxide (B1231860) in methanol, or with other ketoesters using potassium carbonate in DMSO, provides a direct route to 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylic acid derivatives. researchgate.net This reaction proceeds through the base-catalyzed formation of an enolate from the β-keto ester, which then acts as the dipolarophile for the cycloaddition.

Table 1: Metal-Free Synthesis of 1,2,3-Triazoles from this compound

Dipolarophile Base/Solvent Product Yield Ref
Ethyl acetoacetate NaOMe / MeOH Ethyl 1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 67% researchgate.net
Ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate K₂CO₃ / DMSO Ethyl 1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazole-4-carboxylate 74% researchgate.net

Regioselectivity and Stereoselectivity in Cycloaddition Pathways

The regioselectivity of the cycloaddition is a critical aspect, determining the substitution pattern of the resulting triazole ring. As noted, the pathway dictates the outcome:

CuAAC: This pathway is highly regiospecific, yielding exclusively the 1,4-disubstituted triazole isomer due to the copper-mediated mechanism. nih.govorganic-chemistry.org

Thermal Huisgen Cycloaddition: This classic metal-free reaction between an azide and a simple alkyne is typically not regioselective, producing a mixture of 1,4- and 1,5-isomers . wikipedia.org

Base-Catalyzed Cycloaddition with β-Keto Esters: The reaction of this compound with compounds like ethyl acetoacetate is highly regioselective, yielding the 1,5-disubstituted triazole product. researchgate.net This outcome is controlled by the electronic and steric properties of the enolate intermediate.

Stereoselectivity is primarily relevant when the alkyne or dipolarophile contains stereocenters. For the reaction with terminal alkynes, this is not a factor. In more complex cycloadditions, the stereochemical outcome would depend on the specific substrates and reaction mechanism.

Thermally Induced Transformations of the Azido Group

Heating or UV irradiation of organic azides can induce the extrusion of a dinitrogen molecule (N₂), leading to the formation of highly reactive intermediates that undergo subsequent transformations.

Nitrene Formation and Subsequent Rearrangements

Upon thermolysis or photolysis, this compound is expected to lose N₂ to form a transient and highly reactive 2-nitreno-5-methyl-1,3,4-thiadiazole intermediate. nih.govmdpi.com Aryl and heteroaryl nitrenes are known to undergo a variety of complex rearrangements, including ring expansion, ring contraction, and ring-opening reactions. scielo.br

While the specific fate of 2-nitreno-5-methyl-1,3,4-thiadiazole is not detailed in the available literature, studies on similar heterocyclic systems provide insight into potential pathways. Thermal decomposition of related thiadiazole derivatives often leads to complex fragmentation patterns. researchgate.net For example, thermolysis of other azido-heterocycles can result in nitrene insertion or cyclization if a suitable reaction partner is present. rsc.org It is plausible that the nitrene formed from the title compound could initiate ring cleavage or rearrangement to yield more stable heterocyclic or open-chain cyano products.

Dimroth Rearrangements

The Dimroth rearrangement is an isomerization reaction observed in certain nitrogen-containing heterocycles, most notably 1,2,3-triazoles, where an endocyclic and an exocyclic nitrogen atom (and their attached groups) exchange places. wikipedia.org The reaction typically proceeds through a ring-opening step to an open-chain diazo intermediate, followed by rotation and ring-closure to form the rearranged, thermodynamically more stable isomer. wikipedia.orgrsc.org This transformation can be promoted by heat, acid, or base. arkat-usa.org

The triazole products formed from the cycloaddition reactions of this compound could potentially undergo a Dimroth rearrangement, depending on their substitution pattern and the reaction conditions. For example, if a 1-(thiadiazol-2-yl)-5-amino-1,2,3-triazole were synthesized, it could rearrange to a more stable 4-(thiadiazol-2-yl)amino-1H-1,2,3-triazole. Studies on calixarenes have shown that 1-arylsulfonyl-5-amino-1,2,3-triazoles, formed via cycloaddition, readily undergo Dimroth rearrangement to the corresponding 5-arylsulfonylamino-1H-1,2,3-triazole isomers. arkat-usa.org This rearrangement represents a potential secondary transformation pathway for triazoles derived from this compound, adding another layer to its synthetic utility.

Nucleophilic Substitution Reactions on the Thiadiazole Ring System

The 1,3,4-thiadiazole (B1197879) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes the carbon atoms of the ring susceptible to nucleophilic attack. nih.govmdpi.com Halogenated 1,3,4-thiadiazoles are particularly useful intermediates, as the halogen atom can be readily displaced by a variety of nucleophiles. nih.gov For instance, 5-chloro-thiadiazole derivatives react with nucleophiles to yield a range of 5-substituted-2-aryl-1,3,4-thiadiazoles. nih.gov While direct nucleophilic substitution on the this compound at the carbon atoms is not the most commonly reported reaction, the principle of nucleophilic attack on the thiadiazole ring is a fundamental aspect of its chemistry. Strong nucleophiles can even lead to ring fission. nih.gov

Electrophilic Aromatic Substitution Reactions on the Thiadiazole Ring

The electron-deficient nature of the 1,3,4-thiadiazole ring generally makes it inert towards electrophilic substitution reactions. mdpi.com The high aromaticity of the ring contributes to its stability in acidic conditions. mdpi.com Electrophilic attack, if it occurs, would be directed by the existing substituents. The amino group in 2-amino-1,3,4-thiadiazoles, for example, can undergo electrophilic attack. nih.gov However, for this compound, the primary sites of reactivity are typically the azide and methyl groups, rather than the aromatic ring itself.

Functionalization at the Methyl Moiety

The methyl group attached to the 1,3,4-thiadiazole ring exhibits reactivity comparable to that of a picoline methyl group. nih.gov This implies that it can be deprotonated by a strong base to form a lithio derivative. For instance, treatment of 2-methyl-1,5-diphenyl-1,3,4-thiadiazole with n-butyllithium at low temperatures generates the corresponding lithio derivative, which can then react with electrophiles like methyl iodide to yield the ethyl homologue. researchgate.net This reactivity provides a pathway for introducing various functional groups at the methyl position, enabling the synthesis of a diverse range of derivatives.

Derivatization Pathways and Product Isolation

The versatile reactivity of this compound and its precursors allows for the synthesis of a wide array of derivatives, which are typically isolated and purified using standard chromatographic and crystallization techniques.

Formation of Thiadiazole-Triazole Hybrid Molecules

A significant derivatization pathway involves the transformation of the azide group to create hybrid molecules containing both thiadiazole and triazole rings. These hybrid structures are of interest due to the combined biological activities of the individual heterocyclic systems. nih.govnih.gov One common strategy involves the reaction of a thiadiazole precursor, such as an alkylidenecarbodithioate, with hydrazonoyl halides to form 1,3,4-thiadiazole derivatives that incorporate a 1,2,3-triazole moiety. researchgate.netnih.gov For example, the reaction of ethyl 2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazine-1-carbodithioate with ethyl 2-chloro-2-(2-phenylhydrazono)acetate in the presence of triethylamine (B128534) yields a thiadiazole-triazole hybrid. nih.gov

Table 1: Synthesis of Thiadiazole-Triazole Hybrid Molecules

Starting MaterialReagentProductReference
AlkylidenecarbodithioateHydrazonoyl halides1,3,4-Thiadiazole derivative with 1,2,3-triazole moiety nih.gov, researchgate.net
2-(1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamideHydrazonoyl chloride(2-(2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazinyl)-4-phenyl-5-(phenyldiazenyl)thiazole nih.gov

Synthesis of Thiadiazole-Thiazole Derivatives

Another important derivatization route leads to the formation of molecules containing both thiadiazole and thiazole (B1198619) rings. These syntheses often utilize thiosemicarbazone derivatives of thiadiazoles, which can react with reagents like hydrazonoyl halides to construct the thiazole ring. researchgate.netnih.gov For instance, reacting 2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide with a hydrazonoyl chloride in refluxing ethanol (B145695) with triethylamine produces a thiadiazole-thiazole derivative in high yield. nih.gov The resulting products are typically purified by crystallization.

Table 2: Synthesis of Thiadiazole-Thiazole Derivatives

Starting MaterialReagentProductReference
2-(1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamideHydrazonoyl halidesThiadiazole-thiazole derivatives nih.gov, researchgate.net

Preparation of Urea (B33335) and Carbamate (B1207046) Derivatives

Urea and carbamate derivatives of 2-amino-1,3,4-thiadiazoles are synthesized to explore their potential biological activities. The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate, which can be generated in situ from an azide or by using phosgene (B1210022) or its derivatives. nih.govgoogle.com For example, 1,3,4-thiadiazol-2-yl urea derivatives have been synthesized by hybridizing the 1,3,4-thiadiazole and urea groups. nih.gov Carbamate derivatives can be prepared by reacting an azide compound with phenols. researchgate.netnih.gov These reactions are typically carried out in a suitable solvent and may require a base.

Table 3: Synthesis of Urea and Carbamate Derivatives

Starting MaterialReagentProduct TypeReference
2-Amino-1,3,4-thiadiazole (B1665364) derivativeIsocyanateUrea derivative nih.gov
Azide-containing thiadiazole derivativePhenolCarbamate derivative nih.gov, researchgate.net

Other Annulated and Hybrid Systems

The versatile reactivity of the azido group in this compound facilitates the construction of various annulated and hybrid heterocyclic systems. These reactions are of significant interest for the development of novel compounds with potential applications in medicinal chemistry and materials science. The formation of these complex structures often proceeds through cycloaddition reactions or other transformations involving the azide moiety.

One prominent example is the synthesis of hybrid systems containing both 1,3,4-thiadiazole and 1,2,3-triazole rings. The reaction of 2-azido-1,3,4-thiadiazoles with active methylene compounds, such as β-ketoesters, provides a direct route to such hybrid structures. For instance, the reaction of this compound with ethyl acetoacetate in the presence of a base like sodium methoxide leads to the formation of a 1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3-triazole derivative. researchgate.net This transformation is a type of [3+2] cycloaddition, a powerful tool in heterocyclic synthesis. researchgate.net

Furthermore, the 1,3,4-thiadiazole ring can be annulated with other heterocyclic systems, such as the pyrimidine (B1678525) ring, to create fused bicyclic structures. A multi-step synthesis can lead to compounds like 6-substituted researchgate.netnih.govsbq.org.brthiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones. An alternative synthetic route to confirm the structure of such annulated systems involves the reaction of a 2-azido-1,3,4-thiadiazole with ethyl cyanoacetate, followed by a Dimroth rearrangement and subsequent ring closure. researchgate.net

The table below summarizes key examples of annulated and hybrid systems derived from 2-azido-1,3,4-thiadiazole and related compounds.

Starting MaterialReagentResulting SystemReaction TypeReference
This compoundEthyl acetoacetate1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate[3+2] Cycloaddition researchgate.net
2-Azido-5-substituted-1,3,4-thiadiazoleEthyl cyanoacetate researchgate.netnih.govsbq.org.brthiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-oneCycloaddition, Rearrangement, Cyclization researchgate.net

These examples highlight the utility of this compound as a building block for accessing diverse and complex heterocyclic scaffolds.

Mechanistic Investigations of Key Reactions

The chemical transformations of this compound are governed by the rich chemistry of the azide functional group, which can undergo thermal or photochemical decomposition to form a highly reactive nitrene intermediate, or participate in concerted cycloaddition reactions.

A primary reaction pathway for azides is the [3+2] cycloaddition with various unsaturated systems, known as the Huisgen cycloaddition. youtube.com This reaction is particularly efficient with alkynes, leading to the formation of stable 1,2,3-triazole rings. youtube.com The reaction of 2-azido-1,3,4-thiadiazoles with β-ketoesters, as mentioned previously, is a variation of this type of cycloaddition. researchgate.net The mechanism is believed to involve the initial attack of the enolate of the active methylene compound onto the terminal nitrogen of the azide, followed by cyclization and elimination of water or an alcohol to yield the triazole ring.

The formation of annulated systems often involves more complex mechanistic pathways. For instance, the synthesis of researchgate.netnih.govsbq.org.brthiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones from a 2-azido-1,3,4-thiadiazole likely proceeds through an initial cycloaddition, followed by intramolecular rearrangements and cyclizations to build the fused ring system. researchgate.net

Photochemical reactions of azido-heterocycles can also lead to interesting transformations. While specific studies on this compound are not extensively detailed, analogous systems like 2-azido-1,3-thiazole have been shown to undergo photochemical reactions. researchgate.net Irradiation can lead to the formation of a nitrene intermediate, which can then undergo various reactions such as ring opening or addition to other molecules. researchgate.net

The table below outlines the key mechanistic aspects of reactions involving 2-azido-1,3,4-thiadiazole.

Reaction TypeIntermediate/Transition StateKey Mechanistic FeaturesResulting Product Type
[3+2] CycloadditionConcerted or stepwise cycloadditionFormation of a five-membered ring from a 1,3-dipole (azide) and a dipolarophile (e.g., alkyne, enolate).1,2,3-Triazole derivatives
Annulation ReactionsCycloadduct, rearranged intermediatesMulti-step process involving cycloaddition, rearrangement (e.g., Dimroth), and intramolecular cyclization.Fused heterocyclic systems
Photochemical DecompositionSinglet or triplet nitreneLoss of dinitrogen upon irradiation to form a highly reactive nitrene, which can undergo subsequent reactions.Ring-opened products, aziridines (with alkenes)

Further detailed mechanistic studies, including computational and kinetic analyses, would provide deeper insights into the specific reaction pathways and intermediates involved in the transformations of this compound.

Spectroscopic and Structural Elucidation Techniques for 2 Azido 5 Methyl 1,3,4 Thiadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the chemical shifts and coupling patterns of atomic nuclei, typically ¹H and ¹³C, the connectivity and chemical environment of atoms within a molecule can be mapped out.

¹H NMR Chemical Shift Analysis and Proton Coupling Patterns

The ¹H NMR spectrum of 2-azido-5-methyl-1,3,4-thiadiazole is expected to be relatively simple. The primary signal would correspond to the protons of the methyl (-CH₃) group attached to the C5 position of the thiadiazole ring.

Based on data from analogous compounds like 2-amino-5-methyl-1,3,4-thiadiazole (B108200) and 2-mercapto-5-methyl-1,3,4-thiadiazole, the methyl protons are anticipated to appear as a sharp singlet in the upfield region of the spectrum. chemicalbook.comchemicalbook.com For instance, in various 5-methyl-1,3,4-thiadiazole derivatives, the chemical shift for these methyl protons typically falls between δ 2.3 and 2.8 ppm. dergipark.org.trmdpi.com In 2-amino-5-methyl-1,3,4-thiadiazole, this signal is observed at approximately 2.38 ppm. nih.gov Given the electron-withdrawing nature of the azido (B1232118) group at the C2 position, a slight downfield shift compared to the amino-substituted analog might be expected.

Since there are no adjacent protons, this methyl signal will appear as a singlet, showing no proton-proton coupling. Any additional signals in the spectrum would likely indicate the presence of impurities or solvent residues. jmchemsci.com

Table 1: Expected ¹H NMR Data for this compound

Functional Group Expected Chemical Shift (δ, ppm) Multiplicity
-CH₃ ~ 2.4 - 2.8 Singlet (s)

¹³C NMR Chemical Shift Assignments and Carbon Environments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected: one for the methyl carbon and two for the heterocyclic ring carbons (C2 and C5).

Methyl Carbon (-CH₃): This carbon will appear at the highest field (lowest chemical shift), typically in the range of δ 14-16 ppm, as seen in related 5-methyl-1,3,4-thiadiazole structures. mdpi.comnih.gov For 2-amino-5-methyl-1,3,4-thiadiazole, the methyl carbon resonates around δ 14.12 ppm. nih.gov

Ring Carbons (C2 and C5): The two carbons of the thiadiazole ring are in different chemical environments and will resonate at much lower fields due to their position within the aromatic heterocyclic system and their attachment to electronegative nitrogen and sulfur atoms.

C5: The carbon atom attached to the methyl group (C5) is expected to have a chemical shift in the range of δ 163-166 ppm. mdpi.com

C2: The carbon atom bonded to the azido group (C2) is anticipated to be the most downfield-shifted carbon. In analogous 2-substituted-1,3,4-thiadiazoles, this carbon (often labeled C10 or C11 in different numbering schemes) resonates between δ 163-169 ppm. dergipark.org.tr The strong electronegativity of the azido group would likely place the C2 signal at the lower end of this range.

Spectra of the closely related 2-amino-5-methyl-1,3,4-thiadiazole show signals for the ring carbons at approximately δ 159 ppm and δ 168 ppm. chemicalbook.comspectrabase.com

Table 2: Expected ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
-CH₃ ~ 14 - 16
C5 (ring) ~ 163 - 166
C2 (ring) ~ 165 - 169

Two-Dimensional NMR Techniques

While the one-dimensional spectra of this compound are expected to be straightforward, two-dimensional (2D) NMR experiments can be employed for unambiguous assignment and structural confirmation, especially for more complex derivatives. nih.govwikipedia.orglibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. wikipedia.orgnih.gov For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group (~δ 2.4-2.8) to the ¹³C signal of the methyl carbon (~δ 14-16). This confirms the assignment of the methyl group. The ring carbons, having no attached protons, would not show any correlation in the HSQC spectrum. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds away. nih.gov An HMBC spectrum would be particularly useful in assigning the C2 and C5 ring carbons. The protons of the methyl group would show a correlation to the C5 carbon (a two-bond coupling), and potentially a weaker correlation to the C2 carbon (a four-bond coupling, which is less commonly observed). This would definitively distinguish C5 from C2.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Azido Group Vibrational Modes (Asymmetric and Symmetric Stretching)

The azido (-N₃) group is a key functional group in this compound and has highly characteristic IR absorption bands.

Asymmetric Stretching (νas): The most prominent and diagnostically useful band for the azido group is its asymmetric stretching vibration. This appears as a very strong and sharp absorption band in the region of 2100-2160 cm⁻¹ . The presence of a strong peak in this region is a clear indicator of the azido functionality. Studies on other azido-heterocyclic compounds confirm this characteristic absorption. researchgate.net

Symmetric Stretching (νs): The symmetric stretching vibration of the azido group is typically much weaker in intensity and sometimes difficult to observe. When present, it appears in the region of 1250-1350 cm⁻¹ .

Thiadiazole Ring Vibrations

The 1,3,4-thiadiazole (B1197879) ring also exhibits several characteristic vibrational modes, although they can sometimes overlap with other absorptions. dergipark.org.tr

-C=N- Stretching: A strong and sharp band associated with the stretching of the carbon-nitrogen double bonds within the heterocyclic ring is typically observed around 1630 cm⁻¹ . nih.gov

Ring Stretching and Breathing Modes: A series of bands related to the stretching and breathing of the entire ring system can be found in the fingerprint region. These vibrations often involve the C-S-C and C-N bonds. Characteristic absorptions for the 1,3,4-thiadiazole ring are reported at various frequencies, including bands around 1396 cm⁻¹, 1273 cm⁻¹, and 1064 cm⁻¹ . jmchemsci.com Weak intensity bands below 660 cm⁻¹ can also be attributed to the -C-S-C- stretching of the thiadiazole ring. nih.gov

Table 3: Key IR Absorption Frequencies for this compound

Functional Group / Vibration Expected Wavenumber (cm⁻¹) Intensity
Azido Asymmetric Stretch (νas) 2100 - 2160 Strong, Sharp
-C=N- Stretch (ring) ~ 1630 Strong, Sharp
Azido Symmetric Stretch (νs) 1250 - 1350 Weak to Medium
Thiadiazole Ring Modes ~ 1000 - 1400 Medium to Weak
-C-S-C- Stretch (ring) < 660 Weak

Characteristic Vibrations of Derivative Functional Groups

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of functional groups within derivatives of this compound. The vibrational spectra of these molecules are complex, with contributions from the thiadiazole ring, the methyl group, and any appended functional groups.

In derivatives of 1,3,4-thiadiazole, the stretching vibrations of the C=N and C-N bonds within the heterocyclic ring typically appear in the region of 1570-1230 cm⁻¹. researchgate.net For instance, in a study of 1-(5-methyl- researchgate.netnih.govuobaghdad.edu.iqthiadiazol-2-yl)-pyrolidin-2-ol, the C=N stretching vibrations were observed around 1520 and 1503 cm⁻¹. researchgate.net The N-N stretching vibration of the thiadiazole ring is often found at lower wavenumbers, with a strong band observed at 1084 cm⁻¹ in the FT-IR spectrum. researchgate.net

The presence of a methyl group introduces characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations are typically observed in the 2900–3000 cm⁻¹ region. researchgate.net

When other functional groups are introduced, their characteristic vibrations can also be identified. For example:

Amine (NH) groups: N-H stretching vibrations are typically observed in the range of 3200-3500 cm⁻¹. jmchemsci.com

Carbonyl (C=O) groups: A strong absorption band for the C=O group is expected around 1740 cm⁻¹. mdpi.comnih.gov

Thiol (SH) groups: The S-H stretching vibration gives rise to a weak band, often around 2580 cm⁻¹. uobaghdad.edu.iq

Azide (B81097) (N₃) group: The characteristic asymmetric stretching of the azide group is a strong, sharp band typically found in the range of 2100-2160 cm⁻¹.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental data and aid in the precise assignment of vibrational modes. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Functional Groups in 1,3,4-Thiadiazole Derivatives

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
C=N (Thiadiazole ring)Stretching1500 - 1575 researchgate.net
N-N (Thiadiazole ring)Stretching1080 - 1090 researchgate.net
C-H (Methyl group)Asymmetric/Symmetric Stretching2900 - 3000 researchgate.net
N-H (Amine)Stretching3200 - 3500 jmchemsci.com
C=O (Carbonyl)Stretching~1740 mdpi.comnih.gov
S-H (Thiol)Stretching~2580 uobaghdad.edu.iq
N₃ (Azide)Asymmetric Stretching2100 - 2160

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound and its derivatives, as well as for elucidating their fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confirmation of the elemental composition of the parent molecule. nih.gov

The fragmentation of 1,3,4-thiadiazole derivatives under electron impact (EI) or electrospray ionization (ESI) can provide valuable structural information. Common fragmentation pathways for 1,3,4-thiadiazole derivatives often involve the cleavage of the bonds adjacent to the heterocyclic ring. For instance, in some 2,5-disubstituted 1,3,4-thiadiazoles, the loss of the substituents is a primary fragmentation step. researchgate.net

For derivatives containing an azide group, a characteristic fragmentation pathway is the loss of a nitrogen molecule (N₂). The fragmentation of protonated 1,2,3-triazoles, which can be isomeric to certain thiadiazole derivatives, has been shown to rearrange into 1,2,3-thiadiazoles in the gas phase under tandem mass spectrometry (MS/MS) conditions. nih.gov

In the mass spectrum of sodium 2-(4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylthio)acetate, a related heterocyclic system, the initial fragmentation involved the loss of a water molecule from the carboxyl group, followed by the cleavage of the carboxyl group itself. zsmu.edu.ua Further dissociation occurred at the sulfur-carbon bond. zsmu.edu.ua The presence of sulfur isotopes (³⁴S) can lead to the observation of an M+2 peak in the mass spectrum, which is characteristic of sulfur-containing compounds. sapub.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions occurring within a molecule. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π→π* and n→π* transitions.

The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-intensity bands observed in the UV region. For many 1,3,4-thiadiazole derivatives, these transitions occur below 300 nm. uobaghdad.edu.iqresearchgate.net The n→π* transitions, involving the excitation of a non-bonding electron (from nitrogen or sulfur atoms) to a π* antibonding orbital, are generally of lower intensity and appear at longer wavelengths. researchgate.net

In a study of various azo dyes containing a thiazole (B1198619) ring, the π–π* and n–π* bands were found to be overlapped. mdpi.com The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of the substituents on the thiadiazole ring. researchgate.net For example, the introduction of chromophoric groups can lead to a bathochromic (red) shift in the absorption maximum.

Table 2: Typical Electronic Transitions in 1,3,4-Thiadiazole Derivatives

TransitionWavelength Range (nm)DescriptionReference
π→π< 300High intensity, associated with the aromatic system. uobaghdad.edu.iqresearchgate.net
n→π> 300Lower intensity, involves non-bonding electrons. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination

The way molecules of this compound and its derivatives pack in the crystal lattice is governed by a variety of intermolecular interactions. These can include:

Hydrogen Bonds: In derivatives with hydrogen-bond donors (like N-H) and acceptors (like nitrogen atoms of the thiadiazole ring or the azide group), hydrogen bonding can play a significant role in the crystal packing. nih.gov

π–π Stacking: The aromatic thiadiazole rings can engage in π–π stacking interactions, where the rings are arranged in a parallel or offset fashion. nih.govnih.gov These interactions are important in stabilizing the crystal structure.

In the crystal structure of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, a related azido-substituted heterocycle, molecules are linked by C—H⋯N hydrogen bonds and π–π stacking interactions, forming ribbons. nih.gov

X-ray diffraction allows for a detailed conformational analysis of the molecule in the solid state. This includes determining the planarity of the thiadiazole ring and the torsion angles between the ring and its substituents.

For example, in the crystal structure of 2-amino-5-ethyl-1,3,4-thiadiazol-3-ium hemioxalate, the ethyl group was found to be nearly in the same plane as the thiadiazole ring. nih.gov In contrast, in a 2-thiazole-substituted 1,3,4-thiadiazole derivative, the thiadiazole and thiazole rings were not coplanar, with a dihedral angle of 32.61°. nih.gov The conformation adopted in the solid state is often the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.

Advanced Characterization Techniques (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within the crystal, providing a graphical representation of the close contacts between neighboring molecules.

For example, in the Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives, the major contributions to the crystal packing were from O⋯H/H⋯O and H⋯H interactions in one compound, and S⋯H/H⋯S, H⋯H, and C⋯H/H⋯C interactions in the other. nih.gov This technique provides a detailed and quantitative understanding of the forces that govern the supramolecular assembly of these compounds in the solid state. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 Azido 5 Methyl 1,3,4 Thiadiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of heterocyclic compounds like 2-azido-5-methyl-1,3,4-thiadiazole. Theoretical studies have employed various levels of calculation, including Hartree-Fock (HF), B3LYP, and Møller–Plesset second-order perturbation theory (MP2), often with the 6-311G(d,p) basis set, to model the compound's behavior. researchgate.netsciencepg.com

Theoretical calculations involving full geometry optimization have been performed to determine the most stable three-dimensional structure of this compound. researchgate.netsciencepg.com These computational methods calculate the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The optimization process confirms the planar structure of the 1,3,4-thiadiazole (B1197879) ring, a common feature in this class of five-membered heterocyclic compounds. chemicalbook.com For related 1,3,4-thiadiazole structures, DFT calculations have shown excellent agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the predicted geometries. spectrabase.com For instance, in a similar thiadiazole derivative, calculated bond lengths for C-N, N-N, and S-C bonds were found to be in close agreement with observed values. spectrabase.com Such studies provide a reliable prediction of the molecular framework of this compound even in the absence of experimental crystal data.

Table 1: Representative Optimized Geometrical Parameters for 1,3,4-Thiadiazole Derivatives from DFT Calculations

Parameter Description Typical Calculated Value (Å or °)
C=N Bond length in the thiadiazole ring ~1.304 Å
N-N Bond length in the thiadiazole ring ~1.366 Å
C-S Bond length in the thiadiazole ring ~1.768 Å
C-S-C Bond angle in the thiadiazole ring ~85.8°
C-N-N Bond angle in the thiadiazole ring ~113.8°

The electronic properties of this compound have been a key focus of theoretical investigations. researchgate.netsciencepg.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a smaller gap generally implies higher reactivity. dergipark.org.tr

Studies on 2-azido-1,3,4-thiadiazole derivatives, including the 5-methyl variant, have calculated these frontier molecular orbitals. researchgate.netsciencepg.com These analyses help in understanding the charge transfer possibilities within the molecule. The dipole moment, a measure of molecular polarity, has also been calculated, providing insights into how the molecule interacts with itself and with other polar molecules. researchgate.netsciencepg.com

Table 2: Calculated Electronic Properties for this compound

Computational Method HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Dipole Moment (Debye)
B3LYP/6-311G(d,p) Data not specified Data not specified Data not specified 5.30
HF/6-311G(d,p) Data not specified Data not specified Data not specified 5.95
MP2/6-311G(d,p) Data not specified Data not specified Data not specified 6.22

Data derived from a study on 2-azido-1,3,4-thiadiazole derivatives. researchgate.netsciencepg.com While the study included the 5-methyl derivative, specific HOMO/LUMO values were not itemized in the abstract.

Vibrational frequency analysis is a standard computational method used to predict the infrared (IR) and Raman spectra of molecules. epa.govresearchgate.net By calculating the vibrational modes of the optimized geometry, a theoretical spectrum can be generated. rdd.edu.iq These simulations are invaluable for interpreting experimental spectra and assigning specific absorption bands to corresponding molecular vibrations, such as C-H stretching, N-N stretching, or ring deformations. researchgate.netmdpi.com The calculations are typically performed using DFT methods, like B3LYP. epa.gov For a calculated geometry to be a true energy minimum, no imaginary frequencies should be present in the output. mdpi.com

While this is a common computational practice for 1,3,4-thiadiazole derivatives, specific studies containing the simulated IR spectrum and detailed vibrational frequency assignments for this compound were not available in the searched literature.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of computational chemistry, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net This approach calculates the magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ) relative to a standard reference like tetramethylsilane (B1202638) (TMS). dergipark.org.tr

Theoretical predictions of ¹H and ¹³C NMR spectra are instrumental in confirming molecular structures by comparing calculated shifts with experimental data. dergipark.org.tr For some 1,3,4-thiadiazole derivatives, researchers have found that GIAO/DFT calculations can reliably reproduce experimental chemical shifts. researchgate.net However, it has also been noted that the presence of sulfur atoms can sometimes lead to less satisfactory correlations between calculated and experimental values, potentially requiring more sophisticated computational models. researchgate.net

Specific studies detailing the predicted ¹H and ¹³C NMR chemical shifts for this compound were not identified in the available research.

Tautomeric Equilibrium Studies

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a key consideration for many heterocyclic compounds. For this compound, the primary equilibrium of interest is the azide-tetrazole ring-chain tautomerism, where the open-chain azido (B1232118) form can potentially cyclize to form a fused tetrazole ring system, specifically researchgate.netrdd.edu.iqmdpi.comthiadiazolo[3,2-e]tetrazole.

The tautomeric equilibrium between this compound and its fused tetrazole isomer has been investigated in the gas phase using quantum chemical methods. researchgate.netsciencepg.com Calculations were performed at the HF, B3LYP, and MP2 levels of theory with the 6-311G(d,p) basis set to determine the relative stabilities of the two tautomers. researchgate.netsciencepg.com

The results of these computational studies demonstrate that in the gas phase, the open-chain azido form (this compound) is more stable than its cyclized tetrazole counterpart. researchgate.netsciencepg.com This preference for the azido tautomer is a critical piece of information for understanding the compound's fundamental structure and reactivity.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
researchgate.netrdd.edu.iqmdpi.comThiadiazolo[3,2-e]tetrazole

Solvent Effects on Tautomeric Preferences

The tautomeric equilibrium between different forms of azido-thiadiazole derivatives is a critical aspect of their chemical behavior. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding how solvents influence this equilibrium.

Theoretical investigations on the closely related 2-azido-1,3,4-thiadiazole have explored its tautomeric equilibrium with nih.govtandfonline.comsid.irthiadiazolo[3,2-e]tetrazole derivatives. sciencepublishinggroup.com Using methods such as HF, B3LYP, and MP2 with the 6-311G(d,p) basis set, researchers have analyzed the stability of these tautomers in the gas phase and in various solvents. Calculations consistently show that the 2-azido-1,3,4-thiadiazole form is the more stable tautomer. sciencepublishinggroup.com

The influence of the solvent is a key factor. Studies on analogous 2-amino-1,3,4-thiadiazole (B1665364) have shown that while the amino tautomer is dominant, the total energy of all tautomers decreases when moving from the gas phase to polar solvents like tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and water. sid.ir This indicates that polar solvents stabilize the tautomeric forms. The dipole moment of these species also increases in polar solvents, with the highest values observed in water, suggesting greater stabilization in more polar environments. sid.ir Although the solvent can affect the energy and dipole moment, calculations for 2-amino-1,3,4-thiadiazole suggest that the solvent does not change the preferred tautomeric form. sid.ir

Tautomer SystemComputational MethodPhase/SolventKey FindingReference
2-azido-1,3,4-thiadiazole / nih.govtandfonline.comsid.irthiadiazolo[3,2-e]tetrazoleHF, B3LYP, MP2/6-311G(d,p)Gas Phase & Solution2-azido-1,3,4-thiadiazole is the more stable tautomer. sciencepublishinggroup.com
2-amino-1,3,4-thiadiazole TautomersB3LYP/6-311++G(d,p)Gas Phase, THF, DMSO, WaterTotal energy decreases and dipole moment increases with solvent polarity. The amino form remains dominant. sid.ir
Azomethine-functionalized derivativesDFT, MP2Various PolaritiesSolvent's ability to form hydrogen bonds dramatically influences the tautomerization process. nih.gov
4-aminopyrazino[2,3-c] nih.govsciencepublishinggroup.comacs.orgthiadiazine 2,2-dioxidesAb initio, DFT, SemiempiricalGas Phase, WaterContinuum solvation models and specific water molecule interactions were used to estimate tautomer stability. rsc.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to map out the intricate pathways of chemical reactions. For thiadiazole derivatives, methods like DFT have been used to simulate reaction mechanisms and estimate the activation barriers for various steps.

For instance, the formation of the related 2-amino-5-methyl-1,3,4-thiadiazole (B108200) has been modeled as a complex, multi-stage process. These studies elucidate the elementary chemical transformations involved, from the tautomerism of starting materials to the final cyclization and deprotonation steps. By calculating the energy of transition states, researchers can predict the most favorable reaction pathways.

In a broader context, computational studies on the synthesis of various 1,3,4-thiadiazoles have elucidated the mechanisms of heterocyclization reactions. nih.gov These theoretical models are crucial for optimizing synthetic routes and understanding how different substituents and reaction conditions can influence the outcome of the reaction.

ReactionComputational MethodKey InsightReference
Formation of 2-amino-5-methyl-1,3,4-thiadiazoleDFT, MP2Multi-step process with calculated activation barriers for each elementary transformation. researchgate.net
Heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chlorideNot SpecifiedMechanism of reaction with hydrazine-carbodithioate derivatives was discussed. nih.gov
Synthesis of 1,3,4-thiadiazol-2-amine derivativesNot SpecifiedOne-pot reaction proceeds through three steps, including acylation and cyclodehydration. utq.edu.iq

Molecular Dynamics Simulations in Relevant Chemical Systems

Molecular dynamics (MD) simulations offer a way to observe the motion and interactions of molecules over time, providing a dynamic picture of their behavior in a given environment. For 1,3,4-thiadiazole derivatives, MD simulations have been particularly valuable in the context of medicinal chemistry.

These simulations are used to study how thiadiazole-based compounds interact with biological targets, such as proteins and enzymes. nih.govnih.gov By placing the molecule in a simulated aqueous environment with the target protein, researchers can analyze the stability of the compound-protein complex, identify key binding interactions, and understand the dynamic behavior that governs its biological activity. For example, MD simulations have been used to confirm the stability of 1,3,4-thiadiazole derivatives within the active site of cancer-related enzymes. mdpi.com This information is critical for the rational design of new and more effective therapeutic agents. erciyes.edu.tr

Quantum Chemical Descriptors and Reactivity Indices

To predict the chemical reactivity and stability of a molecule, a range of quantum chemical descriptors can be calculated. These indices, derived from the electronic structure of the molecule, provide a quantitative measure of its properties.

For 2-azido-1,3,4-thiadiazole derivatives, important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciencepublishinggroup.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov Other calculated descriptors include dipole moments, which relate to the molecule's polarity, and the distribution of atomic charges, which can indicate sites susceptible to nucleophilic or electrophilic attack. sciencepublishinggroup.com These quantum chemical descriptors are essential tools for understanding the intrinsic properties of this compound and predicting its behavior in chemical reactions. utq.edu.iq

DescriptorSignificanceReference
HOMO EnergyIndicates electron-donating ability. sciencepublishinggroup.commdpi.comnih.gov
LUMO EnergyIndicates electron-accepting ability. sciencepublishinggroup.commdpi.comnih.gov
HOMO-LUMO GapRelates to chemical reactivity and stability. sciencepublishinggroup.commdpi.comnih.gov
Dipole MomentMeasures the polarity of the molecule. sciencepublishinggroup.com
Atomic ChargesIdentifies electrophilic and nucleophilic centers. sciencepublishinggroup.com

Coordination Chemistry and Material Science Applications of 2 Azido 5 Methyl 1,3,4 Thiadiazole Derivatives

Ligand Design and Synthesis from 2-Azido-5-methyl-1,3,4-thiadiazole

The design and synthesis of ligands derived from this compound are pivotal for developing new materials. The synthetic versatility of the 1,3,4-thiadiazole (B1197879) ring allows for the introduction of various functional groups, enabling the fine-tuning of the ligand's coordination properties and, consequently, the characteristics of the resulting metal complexes. mdpi.comnih.gov

A common synthetic route involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. mdpi.comnih.gov This precursor can be reacted with different reagents to introduce desired functionalities. For instance, reaction with ω-dihaloalkanes can yield either 2-(ω-haloalkylthio)thiadiazoles or symmetrical bis-thiadiazoles, depending on the reaction conditions. mdpi.com The choice of base and the stoichiometry of the reactants are crucial in directing the reaction towards the desired product. mdpi.com

Furthermore, the azide (B81097) group in this compound offers a reactive site for further modifications, such as cycloaddition reactions, which can lead to the formation of more complex ligand structures. Theoretical studies have investigated the tautomeric equilibrium of 2-azido-1,3,4-thiadiazole derivatives, providing insights into their stability and electronic structure. sciencepg.com This fundamental understanding is essential for designing ligands with specific electronic and coordination capabilities.

Complexation with Transition Metals

The nitrogen and sulfur atoms within the 1,3,4-thiadiazole ring of this compound derivatives make them excellent coordinating agents for a variety of transition metals. researchgate.netjmchemsci.com This ability to form stable complexes is the foundation for their use in constructing higher-order structures like Metal-Organic Frameworks (MOFs) and coordination polymers.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The synthesis of MOFs and coordination polymers using 1,3,4-thiadiazole-based ligands has been an active area of research. These materials are constructed by linking metal ions or clusters with organic ligands to form one-, two-, or three-dimensional networks. researchgate.netscilit.com The properties of the resulting MOF or coordination polymer, such as porosity, stability, and functionality, are directly influenced by the geometry of the ligand and the coordination preference of the metal ion. researchgate.net

For example, coordination polymers have been synthesized using 2,5-dimercapto-1,3,4-thiadiazole (B142945) and gold ions. rsc.org In these structures, the gold ions are coordinated by the diazole and sulfhydryl groups, forming polymeric chains. rsc.org These layers can be further stabilized by π–π stacking and hydrophobic interactions. rsc.org Similarly, iron(III) coordination polymers have been synthesized using thiazole (B1198619) and benzothiazole (B30560) derivatives in conjunction with aromatic polycarboxylates. researchgate.net

Characterization of Coordination Complexes

A variety of analytical techniques are employed to characterize the resulting coordination complexes. Elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm the composition and structure of the complexes. researchgate.netnih.gov

IR spectroscopy is particularly useful for identifying the coordination sites of the ligand, as shifts in the vibrational frequencies of functional groups upon complexation can indicate their involvement in bonding to the metal center. nih.gov For instance, a shift in the C=N band of the thiadiazole ring can suggest coordination through one of the nitrogen atoms. nih.gov

Table 1: Spectroscopic Data for Characterization of 1,3,4-Thiadiazole Derivatives and their Complexes

Compound/Complex TypeAnalytical TechniqueKey ObservationReference
Diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoateIR SpectroscopyStrong absorption bands at 1740 cm⁻¹ (C=O) and 1270 cm⁻¹ (C-O). nih.gov
2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazoleIR SpectroscopyBand at 1310 cm⁻¹ (C=S) and sharp band at 3220–3360 cm⁻¹ (NH and NH₂). nih.gov
Cu(II) and Zn(II) complexes of 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleIR SpectroscopyModerate shift of the thiadiazole C=N band from 1628 cm⁻¹ to 1607-1610 cm⁻¹. nih.gov
Gold coordination polymer with 2,5-dimercapto-1,3,4-thiadiazoleFTIR, Raman, UV-vis, XPS, XRD, ¹³C NMR, TGACoordination by diazole and sulfydryl groups confirmed. rsc.org

Applications in Materials Chemistry

The unique properties of coordination complexes derived from this compound lend themselves to a variety of applications in materials chemistry, particularly in the development of optical and electronic materials, as well as functional additives.

Optical and Electronic Applications

Thiadiazole derivatives are known to exhibit interesting optical properties, including fluorescence. nih.gov The extended π-systems and the presence of heteroatoms in these molecules can lead to intense absorption and emission bands in the UV-visible region. The optical properties of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives, which are structurally similar to thiadiazoles, have been shown to be tunable by altering the conjugation length of the substituents. nih.gov This principle also applies to thiadiazole-based materials, where the design of the ligand can be used to control the color and efficiency of light emission.

The coordination of these ligands to metal ions can further modify their photophysical properties. Metal-to-ligand charge transfer (MLCT) transitions can introduce new absorption bands and influence the fluorescence quantum yield. nih.gov These characteristics make thiadiazole-based coordination polymers and MOFs promising candidates for applications in light-emitting diodes (LEDs), sensors, and bioimaging. researchgate.net For instance, some 2,5-disubstituted 1,3,4-oxadiazole derivatives have been successfully used as cell staining agents. nih.gov

Additive and Corrosion Inhibitor Applications

Beyond their optical and electronic properties, thiadiazole derivatives have demonstrated significant potential as additives and corrosion inhibitors. The presence of sulfur and nitrogen atoms in the thiadiazole ring allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. jmchemsci.comnih.govresearchgate.net

Derivatives of 1,3,4-thiadiazole have been shown to be effective corrosion inhibitors for mild steel in acidic environments. nih.govresearchgate.net The inhibition efficiency is dependent on the molecular structure of the inhibitor and its concentration. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. nih.gov

The ability of thiadiazole derivatives to act as ligands for metal complexes is also relevant in this context. The formation of a coordination polymer film on a metal surface can provide a robust barrier against corrosive agents. rsc.org Furthermore, these compounds have been investigated as lubricant additives, highlighting their versatility in industrial applications. mdpi.comnih.gov

Table 2: Research Findings on Applications of 1,3,4-Thiadiazole Derivatives

ApplicationDerivativeKey FindingReference
Corrosion Inhibition2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (HMDBT)Achieved 95.35% inhibition efficiency for mild steel in HCl. nih.gov
Corrosion Inhibition2,5-dimercapto-1,3,4-thiadiazoleShowed 94.48% inhibition efficiency for copper in 3.5% NaCl solution. researchgate.net
Optical Applications2,5-disubstituted 1,3,4-oxadiazole derivativesOptical response can be tuned by increasing conjugation length. nih.gov
Lubricant AdditivesDerivatives of 1,3,4-thiadiazoleMentioned as a potential application. mdpi.comnih.gov

Other Advanced Material Applications

Complexes derived from the 1,3,4-thiadiazole scaffold have shown promise in the development of various advanced materials, largely owing to the versatile coordination behavior of the thiadiazole ring and the potential for introducing a wide array of functional substituents. While specific applications for complexes of this compound are not documented, the known properties of other thiadiazole derivatives suggest several potential avenues for research and application.

One area of interest is in the development of luminescent materials. Metal-organic frameworks (MOFs) and coordination polymers incorporating thiadiazole-based ligands have been investigated for their photoluminescent properties. These materials can exhibit ligand-based fluorescence or luminescence derived from metal-to-ligand charge transfer. The specific emission characteristics can be tuned by the choice of the metal ion and the substituents on the thiadiazole ring. For instance, the inherent fluorescence of some thiazole and thiadiazole compounds makes them suitable for creating luminescent sensors.

Furthermore, the 1,3,4-thiadiazole moiety is a known pharmacophore, and its derivatives have been extensively studied for their biological activities, including antimicrobial and anticancer properties. The coordination of these derivatives to metal ions can enhance their therapeutic efficacy. This principle could be extended to this compound, where the introduction of a metal center could modulate its biological activity.

The following table summarizes the applications of some 1,3,4-thiadiazole derivatives in material science, which could be indicative of the potential of this compound.

Derivative ClassMetal Ion(s)Application AreaResearch Finding
2-Amino-1,3,4-thiadiazole (B1665364) DerivativesCu(II), Ni(II)Antimicrobial AgentsMetal complexes showed enhanced antifungal activity compared to the free ligand. nih.govnih.gov
2,5-Disubstituted-1,3,4-thiadiazolesNot specifiedAnticancer AgentsDerivatives have shown potential as antiproliferative agents.
Thiazole- and Thiadiazole-based LigandsCd(II)Luminescent MOFsA Cd(II) metal-organic framework exhibited strong green-light-emitting properties.

Catalytic Applications of Derived Complexes

The catalytic potential of metal complexes derived from 1,3,4-thiadiazole ligands is an emerging area of research. The nitrogen and sulfur atoms of the thiadiazole ring can act as coordination sites for metal ions, creating catalytically active centers. While there is no specific information on the catalytic applications of complexes derived from this compound, the broader class of thiadiazole-metal complexes has been explored in various catalytic reactions.

One potential application is in oxidation reactions, where the metal center can cycle through different oxidation states. The electronic properties of the thiadiazole ligand, influenced by its substituents, can modulate the redox potential of the metal center and, consequently, its catalytic activity.

Additionally, the azido (B1232118) (-N₃) group in this compound could itself be a reactive site for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A complex of this ligand could potentially act as both the catalyst and a reactant in the formation of triazole-containing polymers or materials.

The table below outlines some catalytic applications of complexes with ligands structurally related to 1,3,4-thiadiazoles, which may suggest possible future research directions for this compound complexes.

Ligand TypeMetal Ion(s)Catalytic ReactionKey Finding
Thiazole DerivativesFe(III), Pd(II), Cu(II)Synthesis of Pyrazole-4-carbonitrileA Pd(II) complex demonstrated high efficiency and reusability as a catalyst under ultrasonic irradiation. nih.gov
Azido-bridged Hydrazone ComplexCu(II)Green Synthesis of 1,2,3-TriazolesA dinuclear Cu(II) complex with an azido bridge was an active catalyst for azide-alkyne cycloaddition. researchgate.net

It is important to reiterate that the information presented above is based on related 1,3,4-thiadiazole derivatives and not on this compound itself. Specific experimental studies are required to determine the actual coordination behavior, material properties, and catalytic activity of complexes derived from this particular compound.

Future Research Directions and Unexplored Reactivity of 2 Azido 5 Methyl 1,3,4 Thiadiazole

Development of Novel Synthetic Routes

The primary route to 2-azido-5-methyl-1,3,4-thiadiazole involves the diazotization of its corresponding amine, 2-amino-5-methyl-1,3,4-thiadiazole (B108200), followed by substitution with an azide (B81097) salt. researchgate.net While effective, future research could focus on developing more streamlined, efficient, and environmentally benign synthetic strategies.

Key areas for development include:

One-Pot Syntheses: The development of one-pot procedures starting from more readily available precursors could significantly enhance efficiency. For instance, methods that combine the formation of the thiadiazole ring and the introduction of the azido (B1232118) group in a single synthetic operation would be highly valuable. Research into the use of reagents like polyphosphate ester (PPE) for the cyclization of thiosemicarbazide (B42300) precursors could be adapted for this purpose. mdpi.com

Greener Synthetic Approaches: Future routes should aim to minimize the use of hazardous reagents. This could involve exploring alternative diazotization agents or developing catalytic methods for the direct conversion of other functional groups (e.g., a hydroxyl or thiol group) at the 2-position into the azide.

Flow Chemistry: Continuous flow synthesis could offer improved safety and scalability, particularly when handling potentially energetic intermediates like diazonium salts and the final azido product. This approach allows for precise control over reaction parameters and minimizes the accumulation of hazardous materials.

Table 1: Comparison of Potential Synthetic Strategies

StrategyPrecursorKey ReagentsPotential AdvantagesResearch Focus
Current Method 2-Amino-5-methyl-1,3,4-thiadiazoleNaNO₂, H₂SO₄, NaN₃Established, reliableOptimization, waste reduction
One-Pot Synthesis AcylthiosemicarbazideCyclizing agent (e.g., PPE), Azide sourceIncreased efficiency, reduced stepsScreening of cyclizing agents and conditions
Direct Azidation 2-Hydroxy/thiol-5-methyl-1,3,4-thiadiazoleAzidating agents (e.g., DPPA)Avoids diazonium intermediatesCatalyst development, functional group tolerance
Flow Chemistry 2-Amino-5-methyl-1,3,4-thiadiazoleNaNO₂, NaN₃Enhanced safety, scalability, controlReactor design, process optimization

Exploration of Unconventional Reactivity Pathways

The reactivity of this compound is dominated by the azido group, a versatile functional group known for cycloadditions, rearrangements, and decomposition into highly reactive nitrenes.

[3+2] Cycloaddition Reactions (Click Chemistry): The most significant unexplored area is its use in azide-alkyne cycloaddition (AAC) reactions. nih.govorganic-chemistry.orgwikipedia.org This powerful "click" reaction, which can be catalyzed by copper(I) or ruthenium(II), or proceed without a catalyst using strained alkynes, would yield 1,2,3-triazole-substituted 1,3,4-thiadiazoles. acs.orgnih.govsigmaaldrich.comresearchgate.net These reactions are high-yielding, regioselective, and tolerant of a wide range of functional groups, offering a modular approach to complex molecule synthesis. nih.govorganic-chemistry.org The reaction with active methylene (B1212753) compounds, such as ethyl acetoacetate (B1235776), has already been shown to produce 1,2,3-triazole-4-carboxylic acid derivatives. researchgate.net

Thermolytic and Photolytic Reactivity: The decomposition of the azide upon heating or irradiation can generate a highly reactive nitrene intermediate. This nitrene could undergo various subsequent reactions, including:

Ring Expansion/Contraction: Leading to novel heterocyclic systems.

Dimerization: Forming azo compounds. researchgate.net

Intramolecular C-H Insertion: Creating new fused ring systems.

Trapping by Nucleophiles: Reaction with solvents or other nucleophiles present in the mixture. Photochemical decomposition, in particular, offers a controlled method for generating the nitrene at low temperatures. researchgate.netbyjus.com

High-Energy Material Potential: The high nitrogen content of the molecule suggests its potential as an energetic material. nih.govnih.gov Future research could investigate its thermal stability, decomposition kinetics, and energetic performance (e.g., detonation velocity, pressure). nih.govbohrium.comresearchgate.net The thiadiazole ring itself can contribute to thermal stability, potentially leading to a desirable balance of energy and insensitivity.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools to predict and understand the behavior of this compound before embarking on extensive experimental work.

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates of its potential reactions. For instance, computational studies can predict the regioselectivity of [3+2] cycloaddition reactions with unsymmetrical alkynes, clarifying whether the 1,4- or 1,5-disubstituted triazole is the favored product. nih.govrsc.org

Tautomeric and Conformational Analysis: The molecule can exist in equilibrium with its fused-ring tetrazole tautomer, nih.govbohrium.comtandfonline.comthiadiazolo[3,2-e]tetrazole. Theoretical calculations have been used to study this tautomeric equilibrium for the parent 2-azido-1,3,4-thiadiazole, finding the azido form to be more stable. nih.gov Similar studies on the 5-methyl derivative would provide precise energetic data, influencing the understanding of its reactivity.

Energetic Properties Prediction: Computational methods are routinely used to predict the energetic properties of new high-energy materials. Calculations can estimate the heat of formation, density, detonation velocity, and pressure, allowing for an initial assessment of the compound's potential without its synthesis and hazardous testing.

Integration into Supramolecular Assemblies

The structural rigidity of the thiadiazole ring and the coordinating ability of its nitrogen and sulfur atoms make it an excellent building block for supramolecular chemistry. bohrium.comtandfonline.com The introduction of the azido group, or its "clicked" triazole derivative, adds further coordination sites.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The thiadiazole ring, particularly the N3 and N4 atoms, can act as a ligand to coordinate with metal ions, forming coordination polymers or MOFs. researchgate.net The azido group itself can also coordinate to metals, or it can be converted into a triazole ring via click chemistry, which provides an excellent coordination site. This allows for the design of multidimensional networks with tunable properties for applications in gas storage, catalysis, or sensing. bohrium.comtandfonline.com

Hydrogen Bonding Networks: The nitrogen atoms in the thiadiazole and the subsequent triazole ring can act as hydrogen bond acceptors, directing the self-assembly of molecules into predictable patterns like ribbons or sheets. nih.gov Understanding and controlling these non-covalent interactions is key to crystal engineering and the design of molecular solids with specific properties.

Potential for New Material Design

The unique combination of a stable heterocyclic core and a highly reactive functional group makes this compound a promising candidate for the design of novel functional materials.

Polymer Functionalization: Through click chemistry, the thiadiazole unit can be covalently attached to polymer backbones or surfaces. sigmaaldrich.com This could be used to modify the properties of existing materials, for example, by introducing the thiadiazole moiety to enhance thermal stability, refractive index, or metal-binding capacity.

Energetic Polymers and Co-crystals: The compound could be incorporated into energetic polymers or used to form co-crystals with other high-energy molecules. The goal would be to create new materials with superior performance and safety characteristics compared to traditional explosives.

Bioconjugation and Medicinal Chemistry Scaffolds: While outside the scope of material design, the use of click chemistry allows for the facile conjugation of the thiadiazole moiety to biomolecules, a strategy widely used in drug discovery and chemical biology. nih.govnih.govnih.gov The resulting triazole-thiadiazole scaffold could be a core structure for developing new therapeutic agents.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Azido-5-methyl-1,3,4-thiadiazole, and how can reaction conditions be optimized?

The synthesis typically begins with diazotization of 2-amino-5-methyl-1,3,4-thiadiazole. The amino group is converted to a diazonium intermediate using sulfuric acid, followed by azide substitution. For example, sodium nitrite and sulfuric acid under controlled temperatures (0–5°C) yield the diazonium sulfate, which is then treated with sodium azide to form the azide derivative. Optimization includes pH control and temperature moderation to minimize side reactions .

Q. How are spectroscopic techniques (IR, NMR) used to confirm the structure and purity of this compound?

  • IR spectroscopy : The azide group (–N₃) exhibits a characteristic stretching vibration at ~2100–2200 cm⁻¹.
  • ¹H NMR : The methyl group (–CH₃) resonates as a singlet near δ 2.5–3.0 ppm, while the thiadiazole ring protons appear downfield (δ 8.0–9.0 ppm).
  • Elemental analysis (CHNS) : Validates stoichiometry (e.g., C₃H₃N₅S). Cross-referencing with PubChem data ensures accuracy .

Q. What safety precautions are critical when handling this compound due to its azide functionality?

Azides are shock-sensitive and thermally unstable. Protocols include:

  • Avoiding grinding or heating dry samples.
  • Conducting reactions in diluted solutions.
  • Using protective equipment (gloves, face shields) and working in fume hoods. Safety data sheets for analogous compounds emphasize these measures .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) elucidate the formation mechanism and stability of this compound?

DFT/B3LYP calculations reveal a multi-step mechanism for azide formation:

  • Diazotization involves protonation of the amino group, followed by nitrosation.
  • Azide substitution proceeds via nucleophilic attack by NaN₃, with activation barriers ranging 15–25 kcal/mol. The methyl group enhances stability by reducing ring strain, as shown in thermodynamic studies .

Q. What strategies enable functionalization of this compound via cross-coupling or click chemistry?

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Reacts with terminal alkynes to form 1,2,3-triazoles, useful in bioconjugation.
  • Cross-coupling (Suzuki, Sonogashira) : The azide group can be replaced with aryl/alkynyl groups using palladium catalysts. Example: Reaction with ethyl acetoacetate under mild conditions (K₂CO₃/DMSO, 20°C) yields triazole-carboxylate hybrids .

Q. How does the methyl substituent influence the thermodynamic stability and reactivity of this compound compared to unsubstituted analogs?

Calorimetric studies show:

  • The methyl group increases molar enthalpy of formation (ΔfH° gas) by ~20 kJ/mol due to hyperconjugative stabilization.
  • Reduced electrophilicity at the C2 position slows nucleophilic substitution but enhances thermal stability. Computational data align with experimental observations .

Q. What analytical methods resolve contradictions in reported reaction yields for azide derivatization?

Discrepancies arise from:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve azide solubility but may accelerate decomposition.
  • Catalyst choice : Cu(I) vs. Ru(II) in click chemistry alters regioselectivity and yield. Use HPLC or LC-MS to quantify intermediates and optimize conditions (e.g., 0°C diazotization vs. room temperature) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

  • Stepwise monitoring : Use TLC or in-situ IR to track diazotization and azide formation.
  • Additive optimization : Sodium sulfite mitigates nitrosative byproducts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure azide .

Q. What role does X-ray crystallography play in characterizing thiadiazole-azide derivatives?

Single-crystal X-ray analysis confirms:

  • Planarity of the thiadiazole ring.
  • Bond angles and lengths (e.g., N–N–N in azide: ~180°).
  • Non-covalent interactions (e.g., C–H⋯N) stabilizing the lattice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.